7-(Benzyloxy)-1-methylindazole
CAS No.:
Cat. No.: VC13777029
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-methyl-7-phenylmethoxyindazole |
| Standard InChI | InChI=1S/C15H14N2O/c1-17-15-13(10-16-17)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
| Standard InChI Key | VPUWWVAOTJGQTQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1 |
| Canonical SMILES | CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
7-(Benzyloxy)-1-methylindazole belongs to the indazole family, featuring a bicyclic structure with two adjacent nitrogen atoms. The compound’s IUPAC name is 1-methyl-7-(phenylmethoxy)-1H-indazole, reflecting its substitution pattern. Key physicochemical properties include:
The benzyloxy group at the 7-position enhances the compound’s lipophilicity, as evidenced by its LogP value of 2.112 (calculated for analogues) . The methyl group at the 1-position stabilizes the indazole ring through steric and electronic effects, as demonstrated in X-ray crystallography studies of related structures .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-(benzyloxy)-1-methylindazole remain partially unpublished, but analogues such as 7-bromo-1H-indazole-3-carboxylate exhibit characteristic peaks. For example:
-
NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, while the methyl group appears as a singlet near δ 3.0 ppm .
-
NMR: The carbonyl carbon in ester derivatives appears at ~165 ppm, and benzyloxy carbons are observed at ~70 ppm .
-
MS: Electron ionization (EI) spectra show molecular ion peaks at m/z 238.28, consistent with the molecular weight.
Synthetic Methodologies
Direct Benzylation of 7-Hydroxyindazole
The most common synthesis involves reacting 7-hydroxyindazole with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. A typical procedure includes:
-
Dissolving 7-hydroxy-1-methylindazole in dimethylformamide (DMF).
-
Adding potassium carbonate (KCO) as a base to deprotonate the hydroxyl group.
-
Introducing benzyl bromide dropwise at 0°C to minimize side reactions.
-
Stirring the mixture for 2–4 hours, followed by extraction with ethyl acetate and purification via column chromatography .
This method yields 7-(benzyloxy)-1-methylindazole with >70% efficiency, as validated by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Pharmacological Relevance and Applications
Role in KRAS Inhibition
7-(Benzyloxy)-1-methylindazole derivatives have been explored as covalent inhibitors of KRAS, a prevalent oncogenic mutant in non-small cell lung cancer . For example, compound 7 (a structural analogue) demonstrated moderate cellular activity () in NCI-H358 cells, though optimization is required to enhance potency . Key interactions include:
Future Directions and Research Opportunities
Optimization of Synthetic Routes
Future work could focus on:
-
Flow chemistry to improve reaction efficiency and reduce waste .
-
Enzymatic catalysis for enantioselective synthesis of chiral indazole derivatives .
Expansion of Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume